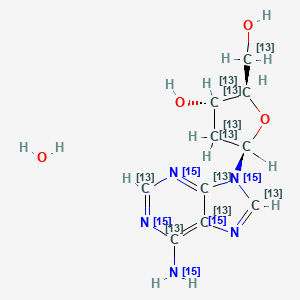
(2R,3S,5R)-5-(6-(15N)azanylpurin-9-yl)-2-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-ol;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2R,3S,5R)-5-(6-(15N)azanylpurin-9-yl)-2-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-ol;hydrate” is a complex organic molecule that features isotopically labeled atoms. Such compounds are often used in scientific research to study biochemical processes and molecular interactions. The presence of isotopes like 15N and 13C can provide valuable insights through techniques like nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:
Formation of the purine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of isotopic labels: Isotopically labeled reagents are used at specific steps to incorporate 15N and 13C atoms.
Formation of the oxolane ring: This involves the cyclization of a suitable precursor, often under acidic or basic conditions.
Hydration: The final step involves the addition of water to form the hydrate.
Industrial Production Methods
Industrial production of such isotopically labeled compounds is typically carried out in specialized facilities equipped to handle isotopic reagents. The process involves:
Scaling up the synthetic route: Optimizing reaction conditions for large-scale production.
Purification: Using techniques like chromatography to isolate the desired compound.
Quality control: Ensuring the isotopic purity and chemical integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The purine ring can be reduced to form dihydropurine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, isotopically labeled compounds are used to study reaction mechanisms and molecular structures. Techniques like NMR spectroscopy rely on these labels to provide detailed information about molecular interactions.
Biology
In biological research, such compounds can be used to trace metabolic pathways and study enzyme mechanisms. The isotopic labels allow researchers to follow the movement of atoms through biochemical processes.
Medicine
In medicine, isotopically labeled compounds can be used in diagnostic imaging techniques like positron emission tomography (PET). They can also be used to study drug metabolism and pharmacokinetics.
Industry
In industrial applications, these compounds can be used in the development of new materials and catalysts. They can also be used in quality control processes to ensure the purity and consistency of products.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it interacts with enzymes, it may inhibit or activate their activity by binding to the active site or allosteric sites. The isotopic labels can help elucidate these interactions by providing detailed information about the binding process.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol: A similar compound without isotopic labels.
(2R,3S,5R)-5-(6-azanylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol: Another similar compound with different isotopic labels.
Uniqueness
The uniqueness of the compound lies in its specific isotopic labels, which provide valuable information in scientific research. The presence of 15N and 13C isotopes allows for detailed studies using techniques like NMR spectroscopy, making it a powerful tool in various fields of research.
Properties
Molecular Formula |
C10H15N5O4 |
|---|---|
Molecular Weight |
284.15 g/mol |
IUPAC Name |
(2R,3S,5R)-5-(6-(15N)azanylpurin-9-yl)-2-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-ol;hydrate |
InChI |
InChI=1S/C10H13N5O3.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7;/h3-7,16-17H,1-2H2,(H2,11,12,13);1H2/t5-,6+,7+;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1; |
InChI Key |
WZJWHIMNXWKNTO-JIFFDEGKSA-N |
Isomeric SMILES |
[13CH2]1[13C@@H]([13C@H](O[13C@H]1[15N]2[13CH]=[15N][13C]3=[13C]([15N]=[13CH][15N]=[13C]32)[15NH2])[13CH2]O)O.O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Ethoxy-3-methoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081779.png)
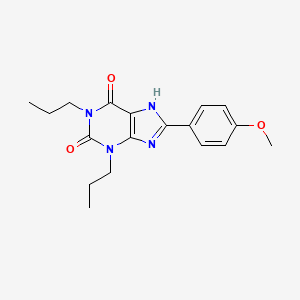


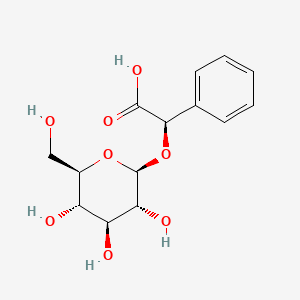
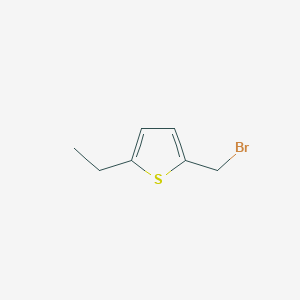

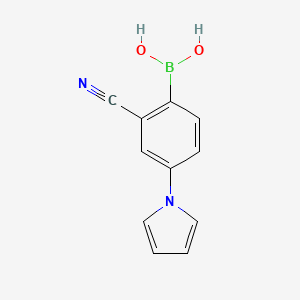
![Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]-](/img/structure/B14081824.png)
![4-(4-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14081827.png)
![3',4-Bis(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14081829.png)

![3,9-dimethyl-7-(3-methylbutyl)-1-[2-(piperidin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14081842.png)
